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Cat. No.: B610076

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHD finger protein 11 (PHF11) is a protein of interest in various biological processes.
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of
proteins like PHF11 within cells and tissues. This document provides a detailed application
note and a general protocol for the immunofluorescent staining of PHF11. The protocol is a
general guideline and may require optimization for specific cell types, tissues, and experimental
conditions.

Data Presentation

The following table summarizes the available quantitative data for a commercially available
anti-PHF11 antibody. Researchers should always refer to the manufacturer's datasheet for the
most up-to-date information and recommended dilutions.
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Parameter

Value

Source

Primary Antibody Dilution

(Immunofluorescence)

1:50 - 1:200 (user-optimized)

Based on general antibody

datasheets

Primary Antibody Dilution

1:500 [1]
(Western Blot)
Cell Line for IF Validation A549 [1]
Tissue for IHC Validation Rat Spleen [1]

Experimental Protocols

This section details a generalized protocol for indirect immunofluorescence staining of PHF11

in cultured cells.

Materials

o Phosphate-Buffered Saline (PBS)

o Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

o Permeabilization Buffer: 0.1% Triton X-100 in PBS

o Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS

e Primary Antibody: Anti-PHF11 antibody (e.g., Rabbit polyclonal)

o Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488)

e Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain

e Mounting Medium

e Glass coverslips and microscope slides

o Humidified chamber

© 2025 BenchChem. All rights reserved. 2/6

Tech Support


https://www.bosterbio.com/anti-phd-finger-protein-11-phf11-antibody-a09621-boster.html
https://www.bosterbio.com/anti-phd-finger-protein-11-phf11-antibody-a09621-boster.html
https://www.bosterbio.com/anti-phd-finger-protein-11-phf11-antibody-a09621-boster.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Protocol for Cultured Cells

Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and
culture until they reach the desired confluency (typically 60-80%).

Washing: Gently wash the cells twice with PBS to remove culture medium.

Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

[2]
Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at
room temperature to allow antibodies to access intracellular antigens.[2]

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for
1 hour at room temperature in a humidified chamber.[2]

Primary Antibody Incubation: Dilute the anti-PHF11 primary antibody to its optimal
concentration in the blocking buffer. Aspirate the blocking buffer and incubate the cells with
the diluted primary antibody overnight at 4°C in a humidified chamber.[2]

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound
primary antibody.[2]

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the
blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room
temperature in the dark.[2]

Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI (1 pg/mL in PBS)
for 5-10 minutes at room temperature in the dark.[2]

Washing: Wash the cells twice with PBS.
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e Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.
e Imaging: Visualize the staining using a fluorescence or confocal microscope.

Visualizations
Experimental Workflow

The following diagram illustrates the key steps in the immunofluorescence staining protocol.
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Sample Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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